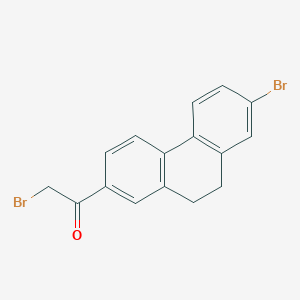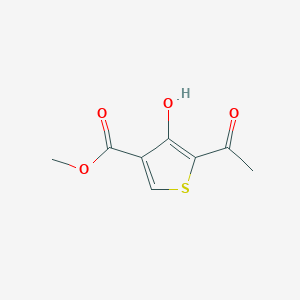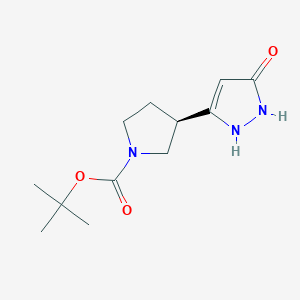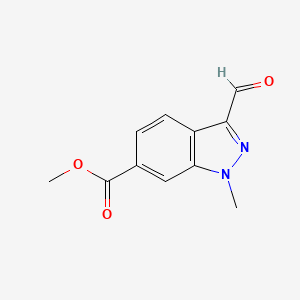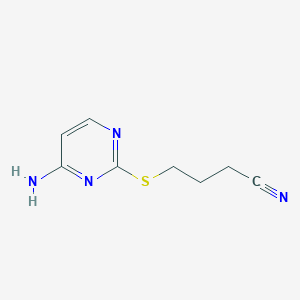
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile is a compound that belongs to the class of aminopyrimidines Aminopyrimidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile typically involves multiple steps, starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfanyl group to a sulfonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield a sulfonyl derivative, while reduction of the nitrile group would produce an amine derivative.
Scientific Research Applications
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological assays for its activity against certain pathogens.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile can be compared with other aminopyrimidine derivatives. Similar compounds include:
2-aminopyrimidin-4-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine-based sulfonyl compounds: These compounds have a sulfonyl group attached to the pyrimidine ring and are known for their anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
4-(4-aminopyrimidin-2-yl)sulfanylbutanenitrile |
InChI |
InChI=1S/C8H10N4S/c9-4-1-2-6-13-8-11-5-3-7(10)12-8/h3,5H,1-2,6H2,(H2,10,11,12) |
InChI Key |
KLUCIFZDMPPWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N)SCCCC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
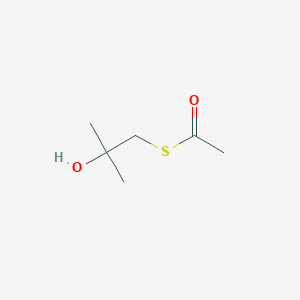
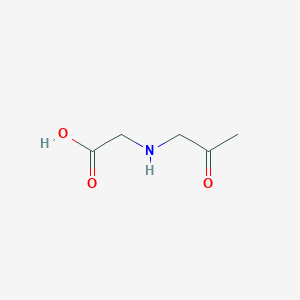
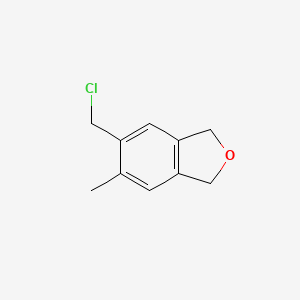
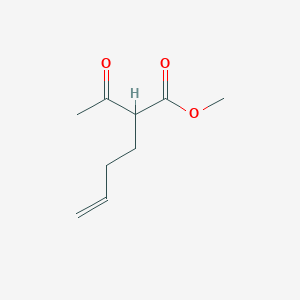
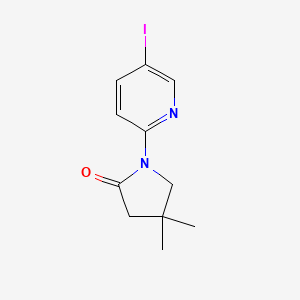
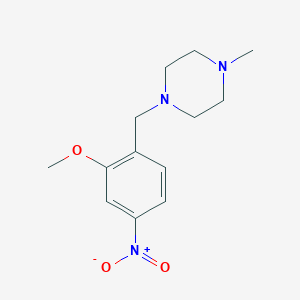

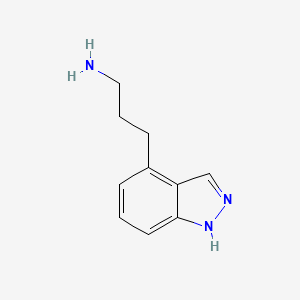
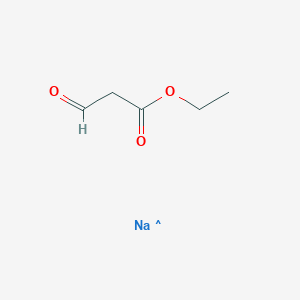
![4-[3-(1-Piperidinyl)propyl]piperidine](/img/structure/B8322119.png)
